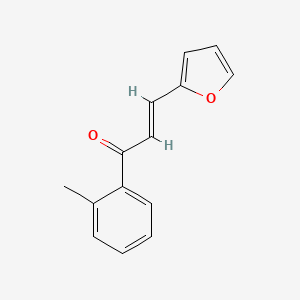
(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.248 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a propenone group, which is further connected to a 2-methylphenyl group .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
The study of crystal structures of chalcone derivatives, including compounds similar to “(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one,” reveals intricate details about molecular conformations and intermolecular interactions. For instance, Kamini Kapoor et al. (2011) explored the dihedral angles and π-π interactions between benzene and heterocyclic rings, highlighting the compound's solid-state organization and potential for material science applications (Kapoor et al., 2011).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, demonstrating how different solvents influence the absorption and fluorescence characteristics of these compounds. Rekha Kumari et al. (2017) found significant solvatochromic effects, indicating potential applications in dye-sensitized solar cells and fluorescence-based sensors (Kumari et al., 2017).
Molecular Docking and Antibacterial Activity
Molecular docking studies on novel synthesized pyrazole derivatives derived from chalcone compounds have revealed interactions with bacterial proteins, suggesting their use in developing antibacterial agents. A. B. S. Khumar et al. (2018) demonstrated effective binding interactions, indicating the therapeutic potential of these compounds (Khumar et al., 2018).
Antioxidant Agents and Computational Studies
Catalytic synthesis and computational studies, including ADMET and QSAR, of chalcone derivatives have been conducted to evaluate their antioxidant properties. G. Prabakaran et al. (2021) synthesized novel chalcone derivatives, showing potential as potent antioxidants, which could have implications in pharmacology and as dietary supplements (Prabakaran et al., 2021).
Materials Science and Nonlinear Optical Applications
Research into the novel methyl furan-based chalcone material by S. Satheeshchandra et al. (2020) for potential nonlinear optical applications highlights the significant second harmonic generation efficiency, suggesting its use in optical devices and materials science (Satheeshchandra et al., 2020).
Synthetic Pathways and Chemical Reactions
Investigations into the synthetic routes and reactions involving chalcone derivatives provide insights into creating complex molecular structures. For example, the transformation of chalcone compounds via oxidative furan dearomatization/cyclization has been explored, revealing pathways to synthesize prop-2-en-1-ones with potential in medicinal chemistry and synthetic organic chemistry (Shcherbakov et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-2-3-7-13(11)14(15)9-8-12-6-4-10-16-12/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGADLSWOCUTJG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
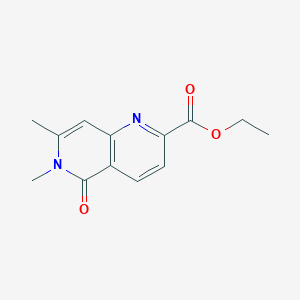
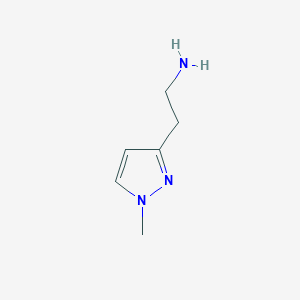
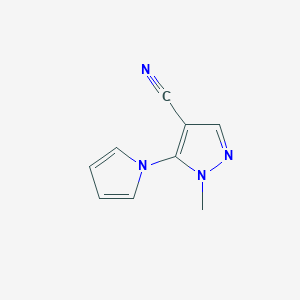

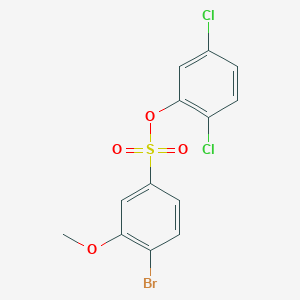
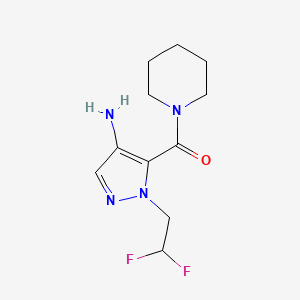
![1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride](/img/structure/B2810370.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
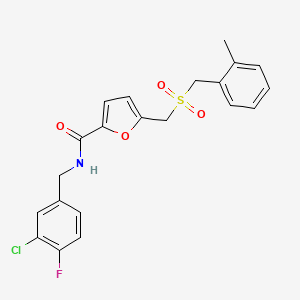
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)